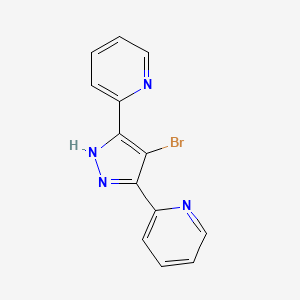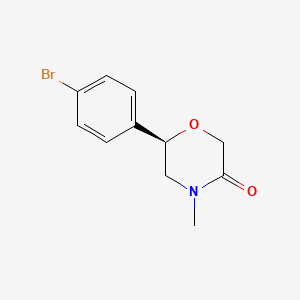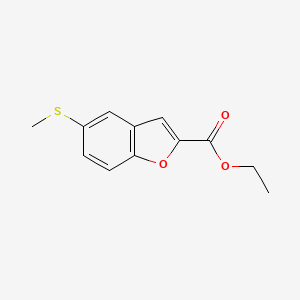
2,2'-(4-Bromo-1H-pyrazole-3,5-diyl)dipyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Bis(2-pyridinyl)-4-bromo-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with two pyridinyl groups at positions 3 and 5, and a bromine atom at position 4
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(2-pyridinyl)-4-bromo-1H-pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-pyridylhydrazine with 2-pyridyl ketones in the presence of a brominating agent. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, and the temperature is maintained between 60-80°C to facilitate the cyclization and bromination processes.
Industrial Production Methods
While specific industrial production methods for 3,5-Bis(2-pyridinyl)-4-bromo-1H-pyrazole are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
化学反応の分析
Types of Reactions
3,5-Bis(2-pyridinyl)-4-bromo-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides in the presence of palladium catalysts.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar solvents like DMF or DMSO, with bases such as potassium carbonate or sodium hydride.
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Coupling Reactions: Palladium catalysts such as Pd(PPh3)4 are used in the presence of bases like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine would yield an aminopyrazole derivative, while coupling with an aryl halide would produce a biaryl pyrazole.
科学的研究の応用
3,5-Bis(2-pyridinyl)-4-bromo-1H-pyrazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological disorders and cancer.
Materials Science: The compound’s unique electronic properties make it suitable for use in organic semiconductors and light-emitting diodes (LEDs).
Catalysis: It serves as a ligand in transition metal catalysis, facilitating various organic transformations.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
作用機序
The mechanism by which 3,5-Bis(2-pyridinyl)-4-bromo-1H-pyrazole exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The pyridinyl groups can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity. In catalysis, the compound can coordinate with metal centers, stabilizing reactive intermediates and facilitating the catalytic cycle.
類似化合物との比較
Similar Compounds
3,5-Bis(2-pyridinyl)-1H-pyrazole: Lacks the bromine atom, which affects its reactivity and binding properties.
4-Bromo-1H-pyrazole: Lacks the pyridinyl groups, resulting in different electronic and steric properties.
3,5-Diphenyl-4-bromo-1H-pyrazole: Substitutes pyridinyl groups with phenyl groups, altering its chemical behavior and applications.
Uniqueness
3,5-Bis(2-pyridinyl)-4-bromo-1H-pyrazole is unique due to the presence of both pyridinyl groups and a bromine atom, which confer distinct electronic properties and reactivity. This combination makes it a versatile compound for various applications, particularly in fields requiring specific interactions with biological or catalytic systems.
特性
CAS番号 |
922506-47-6 |
|---|---|
分子式 |
C13H9BrN4 |
分子量 |
301.14 g/mol |
IUPAC名 |
2-(4-bromo-3-pyridin-2-yl-1H-pyrazol-5-yl)pyridine |
InChI |
InChI=1S/C13H9BrN4/c14-11-12(9-5-1-3-7-15-9)17-18-13(11)10-6-2-4-8-16-10/h1-8H,(H,17,18) |
InChIキー |
VCIRGXZWHPEXFR-UHFFFAOYSA-N |
正規SMILES |
C1=CC=NC(=C1)C2=C(C(=NN2)C3=CC=CC=N3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![N-(2-Chloroethyl)-N'-[3-(4-methoxybutyl)phenyl]urea](/img/structure/B14174012.png)


![1H-Pyrazole-3-methanamine,1-(4-bromophenyl)-N-[(1R)-1-(3-chlorophenyl)ethyl]-5-methoxy-a-methyl-,(aR)-](/img/structure/B14174019.png)

![1-[Chloro(4-fluorophenyl)methyl]-4-(trifluoromethyl)benzene](/img/structure/B14174036.png)
![N-[(4-fluorophenyl)methyl]benzamide](/img/structure/B14174040.png)
